molecular formula C11H15ClN2O B562462 3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1189712-26-2

3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B562462
CAS No.: 1189712-26-2
M. Wt: 230.728
InChI Key: CMWCQQUYLPYOMY-NZLXMSDQSA-N
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Description

Crystallographic Analysis and Bond Geometry

Single-crystal X-ray diffraction studies reveal that 3-(2-chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one crystallizes in the orthorhombic system with space group P2₁2₁2₁. The unit cell parameters are a = 4.2546 Å, b = 11.6274 Å, and c = 20.604 Å, with a unit cell volume of 1019.27 ų. The pyrido[1,2-a]pyrimidinone core exhibits near-planarity, with a maximum deviation of 0.0148 Å from the mean plane. Key bond lengths include:

  • N1–C1 (carbonyl): 1.356 Å
  • C1–O1 (carbonyl): 1.231 Å
  • C9–C10 (chloroethyl): 1.513 Å
  • C10–Cl1: 1.780 Å

The bond angles around the pyrimidine nitrogen (N1) sum to 360.0°, confirming sp² hybridization. The chloroethyl-d4 side chain adopts a synclinal conformation, with a C9–C10–Cl1–C11 torsion angle of -86.6°.

Table 1: Selected bond lengths and angles

Parameter Value (Å/°)
N1–C1 1.356
C1–O1 1.231
C9–C10 1.513
C10–Cl1 1.780
N1–C1–O1 angle 123.4°
C9–C10–Cl1–C11 torsion -86.6°

Deuterium Labeling Patterns and Isotopic Distribution

Deuterium incorporation occurs exclusively at the chloroethyl group (C10–C11), replacing all four hydrogen atoms. Isotopic distribution analysis via high-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 230.73 ([M+H]⁺), consistent with the theoretical mass of C₁₁H₁₁D₄ClN₂O. Nuclear magnetic resonance (¹H NMR) confirms the absence of proton signals at δ 3.5–4.0 ppm (typical for CH₂Cl groups), replaced by a singlet integrating to four deuterium atoms.

The synthetic route utilizes deuterated ethyl chloride (ClCD₂CD₂Cl) in the final alkylation step, achieving >98% isotopic enrichment. Raman spectroscopy reveals characteristic C–D stretching modes at 2100–2200 cm⁻¹, absent in the non-deuterated analog.

Torsional Angle Analysis of Pyrido[1,2-a]pyrimidinone Core

The fused bicyclic system demonstrates minimal torsional strain, with dihedral angles between constituent rings not exceeding 5°. Key torsional parameters include:

  • Pyrimidine ring (N1/C1/C2/C3/C4/C5): Planar (r.m.s. deviation = 0.023 Å)
  • Pyridine ring (C6/C7/C8/C9/N2/C10): Dihedral angle of 2.8° relative to pyrimidine plane
  • Methyl group (C12) at position 2: Torsion angle of 1.5° from pyrimidine plane

Molecular orbital calculations (DFT/B3LYP/6-311+G(d,p)) corroborate the experimental data, showing a 0.8 kcal/mol energy barrier for pyrimidine ring puckering.

Table 2: Torsional angles in core structure

Torsion Site Angle (°)
N1–C1–C2–C3 178.2
C5–C6–C7–C8 -179.1
C9–N2–C10–C11 -86.6

Intermolecular Interactions in Solid-State Packing

The crystal lattice stabilizes through a combination of weak hydrogen bonds and π-π interactions:

  • C–H···N hydrogen bonds :
    • C5–H5···N2 (2.48 Å, 152°)
    • C8–H8···N1 (2.51 Å, 146°)
  • C–H···Cl contacts :

    • C11–H11···Cl1 (3.21 Å, 128°)
  • π-π stacking :

    • Pyrimidine (centroid Cg1) to pyridine (Cg2) distance: 3.538 Å
    • Slip angle: 12.4°

These interactions generate a three-dimensional network with a calculated lattice energy of -41.83 kcal/mol. Hirshfeld surface analysis indicates that H···H (64.2%), H···C (18.7%), and H···Cl (9.1%) contacts dominate molecular packing.

Properties

IUPAC Name

3-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-7H2,1H3/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWCQQUYLPYOMY-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Alkaline Activation : Sodium hydride (1.2 eq) in DMF at -20°C activates ethyl acetoacetate, forming a nucleophilic enolate.

  • Deuterated Alkylation : Addition of 1-bromo-2-chloroethane-d4 at 100°C for 10–12 hours yields ethyl 2-acetyl-4-chlorobutyrate-d4 .

  • Cyclization : Reaction with 3-hydroxy-2-aminopyridine in the presence of imidazole hydrochloride (0.5 eq) at 100–110°C for 6 hours forms the pyrido-pyrimidinone core.

Key Data:

ParameterValueSource
Catalyst Efficiency94% yield with imidazole HCl
Deuterium Purity>98% (by 2^2H NMR)

This method ensures regioselective deuteration at the ethyl side chain while preserving the planar pyrimidinone ring system.

Catalytic Hydrogenation with Deuterium Gas

For compounds requiring saturation of the pyridine ring (e.g., 6,7,8,9-tetrahydro derivatives), catalytic hydrogenation with deuterium gas (D2D_2) introduces deuterium at specific positions. The non-deuterated analogue undergoes hydrogenation using H2H_2 and palladium catalysts.

Protocol:

  • Substrate Preparation : 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (28 g) is dissolved in 6N HCl.

  • Deuteration : D2D_2 gas (1810 Torr) is introduced over palladium catalyst at 20°C for 8 hours, saturating the pyridine ring and replacing hydrogens with deuteriums.

  • Isolation : The product is precipitated and purified via recrystallization.

Challenges:

  • Isotopic Scrambling : Excess D2D_2 or prolonged reaction times may lead to deuteration beyond the ethyl side chain.

  • Catalyst Poisoning : Residual moisture deactivates palladium; anhydrous conditions are critical.

Acid-Catalyzed Deuteration Exchange

Post-synthetic deuteration via acid-catalyzed exchange offers an alternative route. Using deuterated solvents (e.g., D2OD_2O, DClDCl) enables selective H/D exchange at acidic α-positions adjacent to the carbonyl group.

Procedure:

  • Reaction Setup : The non-deuterated compound is stirred in DCl/D2ODCl/D_2O at 50°C for 24 hours.

  • Quenching : Neutralization with NaODNaOD precipitates the deuterated product.

Efficiency:

  • Deuteration at C5 : Achieves >95% incorporation when using EtOD/DCEEtOD/DCE.

  • Limitations : Low efficiency for non-acidic positions (e.g., methyl groups).

Optimization of Reaction Conditions for Deuteration

Comparative studies highlight the impact of solvents, catalysts, and temperature on deuterium incorporation (Table 1).

Table 1: Deuteration Efficiency Under Varied Conditions

ConditionCatalystTemp (°C)Time (h)% Deuterium Incorporation
D2D_2 HydrogenationPd/C20885
Acid ExchangeDClDCl502495
Alkaline AlkylationImidazole HCl100698

Key Findings :

  • Imidazole hydrochloride enhances cyclization yields (94%) while minimizing side reactions.

  • Higher temperatures (>110°C) reduce isotopic purity due to H/D scrambling.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR : Absence of signals at δ 2.80 (t, J=7.1J = 7.1 Hz, CH2_2Cl) confirms deuterium incorporation.

  • 13^13C NMR : Peaks at δ 59.67 (C-Cl) and δ 30.86 (CD2_2) validate structural integrity.

Mass Spectrometry

  • ESI-MS : Molecular ion at m/z 230.7 [M+H]+^+ aligns with the deuterated formula C11H11D4ClN2OC_{11}H_{11}D_4ClN_2O .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Research indicates that 3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one exhibits diverse biological activities:

Antimicrobial Properties

Studies have demonstrated significant antibacterial activity against various strains of bacteria:

Bacterial StrainActivity (Comparative)
Bacillus subtilis MTCC 121Effective against standard strains
Staphylococcus epidermidis 435Effective against standard strains
Xanthomonas campestris 7903Moderate activity
Pseudomonas aeruginosa MTCC 7908Moderate activity

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Research

The compound has also been investigated for its anticancer properties. Certain derivatives have shown promise in inhibiting tumor growth in preclinical models. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through various pathways.

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study evaluated the antibacterial effects of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives outperformed traditional antibiotics like streptomycin in efficacy against resistant strains.
  • Anticancer Activity Investigation :
    Another study focused on the anticancer potential of this compound in various cancer cell lines. The results showed that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of deuterium atoms (d4) in its structure. This isotopic labeling can provide valuable information in research studies, such as tracing the metabolic pathways and understanding the compound’s stability and reactivity.

Biological Activity

3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C11H11ClD4N2O
  • Molecular Weight : 230.73 g/mol
  • CAS Number : 1189712-26-2
  • Solubility : Soluble in dichloromethane and methanol
  • Appearance : White solid

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrido[1,2-a]pyrimidin-4-one core followed by the introduction of chloroethyl and methyl groups. Various reaction conditions and catalysts are employed to optimize yield and purity .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study screened various synthesized derivatives against standard strains of both Gram-positive (e.g., Bacillus subtilis, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Xanthomonas campestris, Pseudomonas aeruginosa). Notably, certain derivatives with substituted heterocyclic piperazine moieties showed enhanced antibacterial activity compared to standard antibiotics like streptomycin .

Bacterial Strain Activity (Comparative)
Bacillus subtilis MTCC 121Effective against standard strains
Staphylococcus epidermidis 435Effective against standard strains
Xanthomonas campestris 7903Moderate activity
Pseudomonas aeruginosa MTCC 7908Moderate activity

Anticancer Activity

In addition to antibacterial effects, there is emerging evidence regarding the anticancer potential of this compound. Studies suggest that it may interact with specific cellular pathways involved in cancer cell proliferation and apoptosis. The exact mechanism is still under investigation but may involve targeting specific enzymes or receptors within cancer cells .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : Potential binding to specific receptors that modulate cell signaling pathways related to growth and survival.

Case Studies

  • Antibacterial Efficacy Study :
    A study published in PubMed reported on the synthesis and screening of various derivatives of this compound. Among them, one derivative demonstrated twofold better activity than streptomycin against Bacillus subtilis .
  • Anticancer Research :
    Preliminary investigations into the anticancer properties have shown promise in vitro; however, further studies are required to elucidate the precise mechanisms and efficacy in vivo .

Q & A

Q. Key Considerations :

  • Reaction temperatures (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact cyclization efficiency .

Advanced: How can reaction selectivity be controlled during hydrogenation of intermediates related to this compound?

Methodology:

  • Process Analytical Technology (PAT) : Near-infrared (NIR) spectroscopy is used in-line to monitor hydrogenation progress and optimize selectivity. NIR models correlate with HPLC data to predict conversion rates and byproduct formation .
  • Catalyst Tuning : Palladium on carbon (Pd/C) with controlled particle size (5–10 nm) reduces over-hydrogenation. Deuterated solvents (e.g., D₂O) minimize proton exchange, preserving isotopic labeling .

Q. Data Contradictions :

  • Mid-IR may offer higher resolution for specific functional groups, but NIR is preferred for industrial scalability due to fiber-optic probe compatibility .

Basic: What spectroscopic methods confirm the structure of this compound?

Methodology:

  • NMR : ¹H/¹³C NMR identifies the pyrido[1,2-a]pyrimidinone core (δ 7.8–8.2 ppm for aromatic protons) and chloroethyl-d4 side chain (δ 3.5–4.0 ppm for CH₂Cl) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., dihedral angles between the pyrimidine ring and chloroethyl group) and validates deuterium placement .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 245.0820 (calculated for C₁₁H₁₀D₄ClN₂O) .

Advanced: How to resolve diastereomers formed during synthesis?

Methodology:

  • Chromatographic Separation : Use silica gel columns with gradient elution (hexane:EtOAc 7:3 → 1:1) to isolate diastereomers. Polar modifiers (e.g., 0.1% triethylamine) improve resolution .
  • Crystallization : Diastereomeric salts (e.g., camphanate esters) are selectively crystallized from ethanol/water mixtures .
  • Optical Rotation : Confirm enantiopurity via polarimetry ([α]²⁵D = ±120° for resolved isomers) .

Basic: What are the primary pharmacological applications of this compound?

Methodology:

  • Drug Intermediate : Serves as a key intermediate in antipsychotics (e.g., risperidone derivatives) by enabling deuterium incorporation to modulate metabolic stability .
  • Bioactivity Screening : Evaluated in vitro for serotonin receptor (5HT2A) antagonism using radioligand binding assays (IC₅₀ = 12 nM) .

Q. Comparative Data :

  • The chloroethyl-d4 derivative shows 20% longer half-life (t₁/₂) in hepatic microsomes compared to non-deuterated analogs due to reduced CYP450-mediated oxidation .

Advanced: What strategies address low yields in cyclization steps?

Methodology:

  • Catalyst Screening : Lewis acids like Sc(OTf)₃ improve cyclization efficiency (yield increase from 45% to 78%) by stabilizing transition states .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes at 120°C, minimizing side-product formation .
  • Deuterium Effects : Deuterated solvents (e.g., DMF-d₇) enhance kinetic isotope effects, favoring cyclization over competing pathways .

Basic: How to confirm the stereochemistry of the chloroethyl side chain?

Methodology:

  • X-ray Analysis : Measures dihedral angles (e.g., 78.9° between the chloroethyl group and pyrimidine ring) to confirm syn or anti conformations .
  • NOESY NMR : Detects spatial proximity between methyl (δ 2.5 ppm) and chloroethyl protons (δ 4.1 ppm) to assign stereochemistry .

Advanced: How does the chloroethyl group influence bioactivity compared to other substituents?

Methodology:

  • Structure-Activity Relationship (SAR) :

    Substituent5HT2A Binding (IC₅₀, nM)Metabolic Stability (t₁/₂, min)
    Chloroethyl-d41290
    Ethenyl ()4545
    Hydroxyethyl280120
    • The chloroethyl-d4 group enhances receptor affinity and metabolic stability by balancing lipophilicity and hydrogen-bonding capacity .

Basic: What purification techniques are optimal for isolating this compound?

Methodology:

  • Flash Chromatography : Use silica gel (230–400 mesh) with EtOAc:hexane (3:7) to remove unreacted starting materials .
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>99% by HPLC) .

Advanced: What in-line analytical tools are suited for scaling up synthesis?

Methodology:

  • NIR Spectroscopy : Monitors hydrogenation progress in real-time, reducing batch failures by 30% .
  • Reaction Calorimetry : Measures exothermicity during cyclization to optimize cooling rates and prevent thermal degradation .

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